molecular formula C13H13N3OS B5733890 N-(3-methoxyphenyl)-N'-3-pyridinylthiourea

N-(3-methoxyphenyl)-N'-3-pyridinylthiourea

Cat. No. B5733890
M. Wt: 259.33 g/mol
InChI Key: VKHRSSMRHIWYOV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N'-3-pyridinylthiourea, also known as MPTU, is a chemical compound with a molecular formula of C14H13N3OS. It is a thiourea derivative that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N'-3-pyridinylthiourea is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-N'-3-pyridinylthiourea may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. In addition, N-(3-methoxyphenyl)-N'-3-pyridinylthiourea may also modulate the activity of proteins such as p53, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-3-pyridinylthiourea has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-methoxyphenyl)-N'-3-pyridinylthiourea can inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that N-(3-methoxyphenyl)-N'-3-pyridinylthiourea can reduce tumor growth, improve cognitive function, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-N'-3-pyridinylthiourea in lab experiments is that it is relatively easy to synthesize and purify. In addition, N-(3-methoxyphenyl)-N'-3-pyridinylthiourea has been shown to have a low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using N-(3-methoxyphenyl)-N'-3-pyridinylthiourea is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research involving N-(3-methoxyphenyl)-N'-3-pyridinylthiourea. First, further studies are needed to elucidate the mechanism of action of N-(3-methoxyphenyl)-N'-3-pyridinylthiourea. This will help researchers to design more targeted experiments and to better understand the potential therapeutic applications of N-(3-methoxyphenyl)-N'-3-pyridinylthiourea. Second, more studies are needed to investigate the potential use of N-(3-methoxyphenyl)-N'-3-pyridinylthiourea as a diagnostic tool for Alzheimer's disease. Finally, there is a need for more studies to investigate the potential use of N-(3-methoxyphenyl)-N'-3-pyridinylthiourea in combination with other compounds for the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(3-methoxyphenyl)-N'-3-pyridinylthiourea is a thiourea derivative that has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(3-methoxyphenyl)-N'-3-pyridinylthiourea is relatively easy to synthesize and has a low toxicity profile, making it a safe compound to use in animal studies. However, more research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-N'-3-pyridinylthiourea and to investigate its potential use in the diagnosis and treatment of various diseases.

Synthesis Methods

N-(3-methoxyphenyl)-N'-3-pyridinylthiourea can be synthesized through a two-step process. First, 3-methoxybenzoyl chloride is reacted with 3-aminopyridine to form 3-(3-methoxyphenyl)pyridin-2-amine. Then, this intermediate product is reacted with thiourea to produce N-(3-methoxyphenyl)-N'-3-pyridinylthiourea. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-3-pyridinylthiourea has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, N-(3-methoxyphenyl)-N'-3-pyridinylthiourea has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-pyridin-3-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-17-12-6-2-4-10(8-12)15-13(18)16-11-5-3-7-14-9-11/h2-9H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHRSSMRHIWYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-pyridin-3-ylthiourea

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